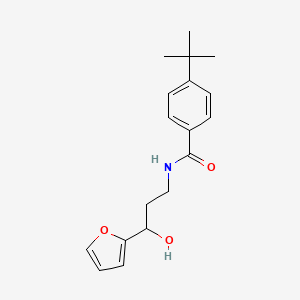
4-(tert-butyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, aromatic diamines containing imidazole, furan, and benzamide units in the side chain have been synthesized via direct condensation of 2-[5-(4-aminophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole with 3,5-dinitrobenzoyl chloride and subsequent reduction of the dinitro compound .Scientific Research Applications
Synthesis and Polymer Applications
4-tert-butylcatechol derivatives, similar to 4-(tert-butyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide, have been utilized in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films, making them useful in various industrial applications (Hsiao, Yang, & Chen, 2000).
Asymmetric Synthesis in Organic Chemistry
Compounds containing tert-butyl groups, akin to this compound, are often used in asymmetric synthesis. For instance, tert-butanesulfinyl aldimines and ketimines have been applied in the synthesis of protected 1,2-amino alcohols, highlighting their importance in creating complex, chiral molecules (Tang, Volkman, & Ellman, 2001).
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates, closely related to the compound , are used in synthetic organic chemistry for nucleophilic substitutions and radical reactions. These processes allow for modifications of the benzene ring, leading to the generation of various molecular structures suitable for further chemical transformations (Jasch, Höfling, & Heinrich, 2012).
Biological and Pharmacological Applications
Compounds with structures similar to this compound have been explored for potential biological and pharmacological applications. For example, novel terpyridine-skeleton molecules, incorporating structural elements like furan and tert-butyl groups, have shown promise as inhibitors in cancer research (Kwon et al., 2015).
Molecular Modeling and ADMET Prediction
Molecular modeling and ADMET prediction studies involving N-(4-tert-butylphenylcarbamoyl)benzamide, a compound with structural similarities, have indicated potential as anticancer agents. This underscores the importance of such compounds in drug development and the evaluation of their biological activities (Purwanto et al., 2021).
properties
IUPAC Name |
4-tert-butyl-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-18(2,3)14-8-6-13(7-9-14)17(21)19-11-10-15(20)16-5-4-12-22-16/h4-9,12,15,20H,10-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSYXPUYHOKFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

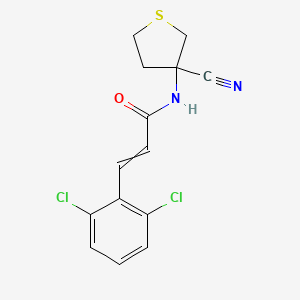
![[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2690549.png)
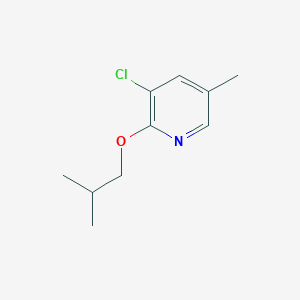
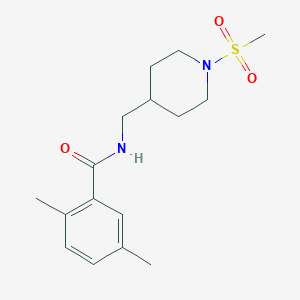
![3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2690553.png)
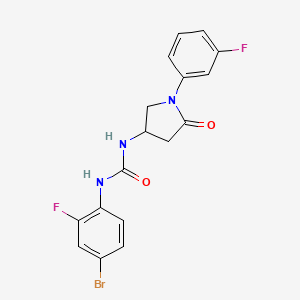
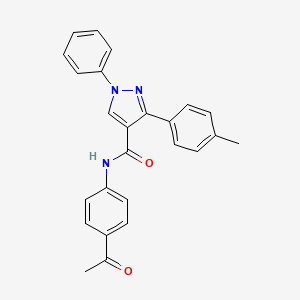
![1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2690558.png)
![N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2690559.png)
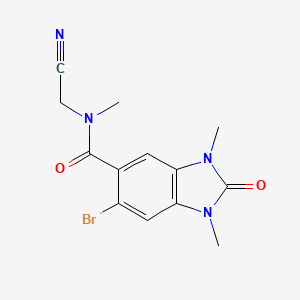
![(2Z)-7-fluoro-2-{[(4-fluorophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2690561.png)
![N-[(1E)-2-{[(2E)-2-(Hydroxyimino)cyclopentyl]methyl}-cyclopentylidene]hydroxylamine](/img/structure/B2690562.png)
![2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2690563.png)
![9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2690566.png)